N'(1),N'(10)-Dibenzylidenedecanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’(1),N’(10)-Dibenzylidenedecanedihydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a decane backbone with hydrazide groups at both ends, each bonded to a benzylidene moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’(1),N’(10)-Dibenzylidenedecanedihydrazide typically involves the condensation reaction between decanedihydrazide and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of N’(1),N’(10)-Dibenzylidenedecanedihydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N’(1),N’(10)-Dibenzylidenedecanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazide groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms in the hydrazide groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in organic solvents at moderate temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives with additional oxygen-containing functional groups, while reduction may produce benzylidene derivatives with reduced hydrazide groups.
Wissenschaftliche Forschungsanwendungen
N’(1),N’(10)-Dibenzylidenedecanedihydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N’(1),N’(10)-Dibenzylidenedecanedihydrazide involves its interaction with various molecular targets and pathways. The compound’s hydrazide groups can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and biological activity. In biological systems, it may interact with enzymes and proteins, modulating their function and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
N’(1),N’(10)-Dibenzylidenedecanedihydrazide can be compared with other similar compounds, such as:
N,N’-Dibenzylidenediamines: These compounds have similar benzylidene groups but differ in the backbone structure.
N,N’-Dibenzylidenedihydrazides: These compounds have different alkyl chain lengths or substituents on the benzylidene groups.
Uniqueness: The uniqueness of N’(1),N’(10)-Dibenzylidenedecanedihydrazide lies in its specific decane backbone and the presence of hydrazide groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
29367-20-2 |
---|---|
Molekularformel |
C24H30N4O2 |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
N,N'-bis[(E)-benzylideneamino]decanediamide |
InChI |
InChI=1S/C24H30N4O2/c29-23(27-25-19-21-13-7-5-8-14-21)17-11-3-1-2-4-12-18-24(30)28-26-20-22-15-9-6-10-16-22/h5-10,13-16,19-20H,1-4,11-12,17-18H2,(H,27,29)(H,28,30)/b25-19+,26-20+ |
InChI-Schlüssel |
USQNUCNHNDJYHU-FQHZWJPGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.